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Compound of Interest

2-(4-Fluorophenyl)-2,3-dihydro-
Compound Name:
4(1H)-quinolinone

Cat. No.: B119583

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
CAS Number: 155370-03-9

This document provides a comprehensive overview of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-

quinolinone, a heterocyclic compound of interest to researchers and professionals in the fields
of medicinal chemistry and drug development. This guide covers its chemical identity, potential

synthetic routes, and likely biological activities based on the broader class of quinolinone

compounds.
Chemical and Physical Properties
Property Value
2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-
IUPAC Name ( pheny) Y a
one
Molecular Formula CisH12FNO
Molecular Weight 241.26 g/mol
CAS Number 155370-03-9
Synthesis
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While a specific, detailed experimental protocol for the synthesis of 2-(4-Fluorophenyl)-2,3-
dihydro-4(1H)-quinolinone is not readily available in the public domain, a plausible synthetic
route can be extrapolated from established methods for the synthesis of 2-aryl-2,3-dihydro-
4(1H)-quinolinones. One common and effective method is the domino reaction involving the
reduction of a nitro group followed by an intramolecular cyclization.

Proposed Experimental Protocol: Domino Reduction-
Cyclization
This protocol is based on the synthesis of analogous 2-aryl-2,3-dihydro-4(1H)-quinolinones and

would require optimization for this specific compound.

Starting Material: (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (an aminochalcone
derivative). This precursor can be synthesized through a Claisen-Schmidt condensation
between 2-aminoacetophenone and 4-fluorobenzaldehyde.

Reaction Scheme:

Intramolecular
Cyclization (Acid-catalyzed) .
>

Reduction
e.g., Fe/HCI

2'-Nitro-4-fluorochalcone

2'-Amino-4-fluorochalcone 6(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinoIinon9

Click to download full resolution via product page
Caption: Proposed synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Procedure:

o Reduction of the Nitro Group: To a solution of the starting 2'-nitrochalcone derivative in a
suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder.

 Acidification: Acidify the reaction mixture with a strong acid, for example, concentrated
hydrochloric acid, and heat to reflux. The progress of the reaction should be monitored by
thin-layer chromatography (TLC).

e Cyclization: The reduction of the nitro group to an amine is followed by an in-situ acid-
catalyzed intramolecular Michael addition of the newly formed aniline to the enone system,
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leading to the cyclization and formation of the 2,3-dihydro-4(1H)-quinolinone ring.

o Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized,
and the product is extracted with an organic solvent. The crude product is then purified using
column chromatography or recrystallization to yield the pure 2-(4-Fluorophenyl)-2,3-
dihydro-4(1H)-quinolinone.

Potential Biological Activity and Mechanism of
Action

Quinolinone and the structurally related quinolone scaffolds are well-established
pharmacophores, most notably as antibacterial agents. The primary mechanism of action for
many quinolone antibiotics is the inhibition of bacterial type Il topoisomerases, specifically DNA
gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication,
transcription, and repair.

By stabilizing the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the
DNA strands, leading to double-strand breaks and ultimately cell death.[3][4] It is plausible that
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone could exhibit similar antibacterial
properties by targeting these essential bacterial enzymes.

Furthermore, various quinolinone derivatives have been investigated for a range of other
biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The
cytotoxic effects of some quinolinones have been linked to the induction of apoptosis in cancer
cell lines.[6]

Signaling Pathway: Inhibition of Bacterial DNA
Topoisomerases
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Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone belongs to a class of compounds with
significant potential in drug discovery. Based on the extensive research into quinolinone and
quinolone scaffolds, this compound is a candidate for investigation as an antibacterial agent,
with a likely mechanism of action involving the inhibition of bacterial DNA topoisomerases.
Further research into its synthesis, purification, and comprehensive biological evaluation is
warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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